2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide
Description
Properties
Molecular Formula |
C14H25ClN2O |
|---|---|
Molecular Weight |
272.81 g/mol |
IUPAC Name |
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C14H25ClN2O/c15-11-13(18)16-12-14(7-3-1-4-8-14)17-9-5-2-6-10-17/h1-12H2,(H,16,18) |
InChI Key |
QURAHICPUHYPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 1-(Piperidin-1-yl)cyclohexyl)methylamine : The amine precursor containing the piperidine-substituted cyclohexyl ring.
- Chloroacetyl chloride : The acylating agent providing the 2-chloroacetyl moiety.
Reaction Conditions
- The amine is reacted with chloroacetyl chloride in an inert solvent such as dichloromethane, chloroform, or ether.
- The reaction is typically carried out at low to ambient temperatures (0–25 °C) to control the exothermic nature of the acylation.
- A base such as triethylamine or potassium carbonate is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction time ranges from 1 to 18 hours depending on conditions and scale.
Work-Up and Purification
- After completion, the reaction mixture is quenched with water or an aqueous acid/base solution.
- The organic layer is separated, washed, and dried over anhydrous sodium sulfate.
- The crude product is purified by recrystallization from suitable solvents such as methanol, ethanol, or ethyl acetate or by column chromatography.
- Acid addition salts (e.g., hydrochloride salt) can be prepared by treating the free base with an appropriate acid and recrystallizing.
Detailed Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1-(Piperidin-1-yl)cyclohexyl)methylamine + Chloroacetyl chloride (1 equiv) | Acylation reaction in inert solvent with base (e.g., triethylamine) at 0–25 °C |
| 2 | Stirring for 3–18 hours | Formation of this compound |
| 3 | Work-up: aqueous quench, organic extraction | Removal of by-products and isolation of crude product |
| 4 | Purification: recrystallization or chromatography | Isolation of pure compound |
Literature-Based Research Findings and Variations
From Patent Literature (US4499286A)
- The acylation of amines with chloroacetyl chloride to yield chloroacetamide derivatives is well-documented.
- The reaction is carried out in inert solvents such as chloroform, methylene chloride, ether, or dioxane.
- Triethylamine or other volatile bases are used to scavenge HCl.
- The reaction is typically conducted at room temperature, completed within 18 hours.
- The crude base can be converted to pharmaceutically acceptable acid addition salts by treatment with acids like hydrochloric, sulfuric, or maleic acid, followed by crystallization.
Related Synthetic Approaches from Research Articles
- Analogous compounds involving piperidine or piperazine substituted cyclohexyl amines have been synthesized by reacting the amine with chloroacetyl chloride under reflux in ethanol or other solvents, sometimes with catalytic amounts of acetic acid to facilitate the reaction.
- The reaction is monitored by standard analytical methods (TLC, NMR).
- Purification is often achieved by recrystallization from ethanol or DMF.
- Yields are generally high (70–90%), indicating efficient acylation.
Mechanistic Insights
- The nucleophilic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
- Formation of the amide bond occurs with concomitant release of HCl.
- The base neutralizes HCl, preventing protonation of the amine and side reactions.
- The presence of the chloro substituent on the acetyl moiety provides a reactive site for further functionalization if desired.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Amine to chloroacetyl chloride ratio | 1:1 to 1:1.1 molar ratio | Slight excess of acid chloride may be used |
| Solvent | Dichloromethane, chloroform, ether, ethanol | Inert solvents preferred |
| Base | Triethylamine, potassium carbonate | Neutralizes HCl by-product |
| Temperature | 0–25 °C (room temperature) | Controls reaction rate and side reactions |
| Reaction time | 3–18 hours | Monitored by TLC or NMR |
| Work-up | Aqueous quench, organic extraction | Removes impurities |
| Purification | Recrystallization, chromatography | Yields pure compound |
| Yield | 70–90% | High efficiency typical |
Summary of Preparation Methodology
- The synthesis of this compound is reliably accomplished via acylation of the corresponding amine with chloroacetyl chloride.
- Reaction conditions are mild and standard in organic synthesis, with a focus on controlling temperature and neutralizing acidic by-products.
- The process is scalable and adaptable for producing pharmaceutically relevant quantities.
- Purification methods ensure high purity suitable for further biological or chemical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group in the acetamide moiety undergoes nucleophilic substitution under basic or nucleophilic conditions. Key reactions include:
-
Hydrolysis : Reacts with aqueous NaOH or KOH to form 2-hydroxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide.
-
Amination : Substitution with amines (e.g., methylamine) yields N-substituted acetamide derivatives.
Reaction Conditions :
| Reaction Type | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Hydrolysis | NaOH (1M) | 80°C | H₂O/EtOH | 75–85% |
| Amination | CH₃NH₂ | 60°C | DMF | 65–70% |
Oxidation Reactions
The cyclohexyl-piperidine moiety undergoes oxidation with strong oxidizing agents:
-
Peracid Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives.
-
Hydrogen Peroxide : Generates hydroxylated byproducts under acidic conditions.
Key Observations :
-
Oxidation typically occurs at the piperidine nitrogen, altering the compound’s electronic properties.
-
Side reactions involve partial decomposition of the acetamide group at temperatures >100°C.
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form nitrogen-containing heterocycles:
-
Thienopyridine Synthesis : Reacts with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in ethanol/sodium ethoxide to form thieno[2,3-b]pyridine-2-carboxamide derivatives .
-
Mechanism : Initial thioacetamide intermediate formation, followed by cyclization via intramolecular nucleophilic attack .
Example Reaction Pathway :
-
Intermediate Formation :
-
Cyclization :
Heating in ethanol with NaOEt yields thienopyridine carboxamide .
Reactivity with Electrophiles
The acetamide’s nitrogen acts as a weak nucleophile in electrophilic aromatic substitution:
-
Nitration : Forms nitro derivatives under HNO₃/H₂SO₄ conditions, though competitive oxidation limits yields .
-
Sulfonation : Reacts with chlorosulfonic acid to produce sulfonamide analogs.
Stability and Decomposition Pathways
-
Acidic Hydrolysis : Degrades to cyclohexanemethylamine and chloroacetic acid at pH <2.
-
Thermal Decomposition : Above 200°C, releases piperidine and chlorinated hydrocarbons.
Scientific Research Applications
2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities with analogous compounds:
Key Observations:
- Lipophilicity : The target compound and its cyclohexane/piperidine analogs (e.g., ) exhibit higher lipophilicity compared to herbicides like alachlor or dimethenamid, which contain polar methoxy or thienyl groups. This property may enhance blood-brain barrier penetration for CNS applications.
- Solubility : Hydroxypyridinyl and methoxy substituents (e.g., ) improve aqueous solubility, whereas bulky aliphatic groups (e.g., cyclohexyl-piperidine) reduce it.
- Toxicity : Aromatic chlorinated analogs (e.g., 2,4-dichlorobenzyl ) carry higher mutagenic risks compared to aliphatic substituents in the target compound.
Physicochemical and Metabolic Properties
- Metabolism: Chloroacetamide herbicides undergo cytochrome P450-mediated dechlorination and glutathione conjugation .
- Solid-State Geometry : Substituent positioning (e.g., ortho vs. para methyl groups) affects molecular conformation and crystal packing, as seen in 2-chloro-N-(2,4-dimethylphenyl)acetamide . The target compound’s bulky substituents likely induce unique solid-state behavior, impacting formulation stability.
Biological Activity
2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide, a compound with the molecular formula C14H25ClN2O and a molecular weight of 272.81 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. Its structure includes a chloro group and a piperidine moiety linked to a cyclohexyl group, which may facilitate interactions with various biological targets, particularly in analgesic and anti-inflammatory contexts.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly as an analgesic and anti-inflammatory agent. The compound's ability to interact with specific receptors and enzymes is crucial for its therapeutic potential.
The biological activity of this compound is primarily attributed to its structural features that allow it to modify the activity of molecular targets. These interactions can lead to various pharmacological effects, including modulation of pain pathways and inflammatory responses.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds. The following table summarizes relevant structural analogs and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-N-isopropyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide | C12H23ClN2O | Contains an isopropyl group; potential differences in receptor binding. |
| 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted]-acetamide | C15H18Cl2N2O | Features dichlorophenyl; studied for different pharmacological effects. |
| N-(4-Chlorobenzoyl)-N-(piperidin-4-yl)acetamide | C13H16ClN3O | Contains a chlorobenzoyl group; evaluated for analgesic properties. |
This comparison highlights how the specific structural components of this compound may influence its biological activity and applications.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives based on the acetamide structure. The inclusion of pharmacophoric units in these derivatives has been shown to enhance biological activity. For instance, compounds derived from 2-chloro-N-arylacetamides have demonstrated significant anti-inflammatory and analgesic properties, suggesting that modifications to the acetamide backbone can yield therapeutically relevant molecules .
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Anti-inflammatory Studies : A study examined the effects of acetamide derivatives on inflammation models, revealing that certain modifications increased potency against inflammatory mediators.
- Analgesic Activity : Compounds structurally related to this compound were tested in pain models, showing promising results in reducing pain responses comparable to established analgesics .
Q & A
Basic: What are the optimized synthetic routes for 2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide?
Answer:
The synthesis of this compound typically involves multi-step reactions. Key intermediates include the piperidine-substituted cyclohexyl scaffold and the chloroacetamide moiety. A common approach involves:
- Step 1: Synthesis of the cyclohexyl-piperidine core via reductive amination of 1-piperidinylcyclohexanone with a methylamine derivative.
- Step 2: Chloroacetylation of the amine intermediate using chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) with catalytic KI to enhance reactivity .
- Purification: Column chromatography or recrystallization is recommended to isolate the final product.
Critical Parameters: Reaction temperature (maintained at 0–5°C during acetylation) and stoichiometric control to minimize byproducts like dimerized species .
Advanced: How do structural modifications of the piperidine-cyclohexyl group affect biological activity?
Answer:
Modifications to the piperidine ring or cyclohexylmethyl linker can alter steric hindrance, lipophilicity, and binding affinity. For example:
- Substituent Effects: Adding methyl groups to the piperidine ring (e.g., 1,3,5-trimethyl substitution) increases steric bulk, potentially reducing interaction with flat binding pockets in enzymes .
- Linker Flexibility: Shortening the methylene bridge between the cyclohexyl and acetamide groups may restrict conformational freedom, impacting target engagement .
Methodological Insight: Comparative activity studies using analogs with systematic substituent variations (e.g., methyl, ethyl, or halogen groups) paired with molecular docking can validate structure-activity relationships (SAR) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₄H₂₄ClN₂O₂) with <2 ppm error .
- Infrared (IR) Spectroscopy: Identifies amide C=O stretching (1650–1680 cm⁻¹) and C-Cl bonds (650–750 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity across studies?
Answer:
Discrepancies may arise from differences in assay conditions, impurity profiles, or target specificity. Strategies include:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
- Purity Validation: Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .
- Mechanistic Profiling: Compare off-target effects via kinase panels or proteomic screens to identify non-specific interactions .
Example: A study showing neuroactive properties vs. antitumor activity in another may reflect differential expression of target proteins in tested models .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- Toxicity Data: Chloroacetamides are associated with neurotoxicity and carcinogenicity in rodent models. Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish preliminary safety thresholds .
- Handling: Use fume hoods, nitrile gloves, and PPE. Avoid inhalation of dust; store in airtight containers under inert gas.
- Waste Disposal: Neutralize with 10% NaOH solution before disposal to hydrolyze reactive chloro groups .
Advanced: How can computational methods elucidate the mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100+ ns to assess binding stability. For example, docking into σ-1 receptor models reveals hydrogen bonding with Asp126 and hydrophobic interactions with the piperidine ring .
- Free Energy Perturbation (FEP): Quantify binding affinity changes due to substituent modifications (e.g., replacing chloro with fluoro) .
- ADMET Prediction: Tools like SwissADME predict blood-brain barrier permeability (e.g., high for this compound due to logP ~2.5) .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pair: Use ethyl acetate/hexane (1:3) for slow crystallization.
- Temperature Gradient: Dissolve the crude product in hot ethyl acetate (60°C), then gradually add hexane at 4°C to induce crystal formation .
- Yield Optimization: Monitor supersaturation via turbidity points; yields typically range from 65–80% .
Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral Auxiliaries: Employ (R)- or (S)-BINOL derivatives during cyclohexyl-piperidine formation to induce stereoselectivity .
- Catalytic Asymmetric Hydrogenation: Use Ru-BINAP catalysts to reduce imine intermediates with >90% enantiomeric excess (ee) .
- Chiral HPLC: Validate purity with a Chiralpak IC-3 column (hexane:isopropanol = 85:15, 1.0 mL/min) .
Basic: How stable is this compound under varying storage conditions?
Answer:
- Thermal Stability: Decomposes above 150°C; store at –20°C under argon.
- Photostability: Susceptible to UV-induced degradation; use amber vials for long-term storage .
- Hydrolytic Stability: Stable in anhydrous DMSO for ≥6 months; avoid aqueous buffers with pH >8.0 .
Advanced: Can this compound serve as a precursor for radiolabeled probes?
Answer:
Yes, via isotopic labeling:
- ¹⁴C Labeling: Introduce ¹⁴C at the acetamide carbonyl using K¹⁴CN in a Strecker synthesis .
- ³H Labeling: Catalytic tritiation of a bromo-piperidine precursor (e.g., Pd/C, ³H₂ gas) .
Application: Radiolabeled derivatives enable pharmacokinetic tracking in vivo (e.g., brain uptake studies in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
